molecular formula C25H34O6 B1264314 Sterelactone D

Sterelactone D

Cat. No.: B1264314
M. Wt: 430.5 g/mol
InChI Key: ABOHZFYYFSYIOC-NBUHOVDFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sterelactone D is a natural product found in Stereum with data available.

Scientific Research Applications

Drug Delivery Systems

  • Sterelactone D, when used in drug delivery systems (DDSs), could be beneficial. A study by Repanas et al. (2016) discusses the creation of DDSs using electrospun nanofibers, which can incorporate drugs like this compound for sustained release.

Neurological Disease Treatment

  • This compound derivatives, such as Diosgenin (DG), show promise in treating neurological diseases. Cai et al. (2020) noted DG's therapeutic mechanisms in treating Parkinson's and Alzheimer's diseases.

Steroid Research and Development

  • This compound, being a steroid, has a rich history in therapeutic developments. Herzog & Oliveto (1992) documented significant steroid discoveries, potentially including this compound, at Schering Corporation.

Rapid Steroid Actions

  • Rapid actions of steroids like this compound are crucial for translational research, as noted by Wendler & Wehling (2010). This research explores the potential clinical implications of rapid steroid actions.

Vitamin D and Steroid Receptor Interaction

  • As a steroid, this compound's interaction with vitamin D receptors is significant. Bouillon, Okamura, & Norman (1995) highlighted the importance of understanding these interactions for various health conditions.

Hormonal Effects on Cancer

  • This compound's hormonal properties could be leveraged in cancer treatment. Ness, Miller, & Li (2015) discussed the role of steroid hormones like vitamin D in cancer prevention, which could be relevant for this compound research.

Hormone Therapy in Metastatic Prostate Cancer

  • In the context of hormone therapy for prostate cancer, this compound’s steroid properties are valuable. Petrylak et al. (2015) explored the use of steroid hormone inhibitors in treating metastatic castration-resistant prostate cancer.

Properties

Molecular Formula

C25H34O6

Molecular Weight

430.5 g/mol

IUPAC Name

[(1S,4S,9S,12R)-2-formyl-12-hydroxy-5,5-dimethyl-10-oxo-11-oxatetracyclo[7.3.1.01,9.03,7]trideca-2,6-dien-4-yl] decanoate

InChI

InChI=1S/C25H34O6/c1-4-5-6-7-8-9-10-11-18(27)30-20-19-16(12-23(20,2)3)13-24-15-25(24,17(19)14-26)22(29)31-21(24)28/h12,14,20,22,29H,4-11,13,15H2,1-3H3/t20-,22-,24-,25-/m1/s1

InChI Key

ABOHZFYYFSYIOC-NBUHOVDFSA-N

Isomeric SMILES

CCCCCCCCCC(=O)O[C@@H]1C2=C([C@@]34C[C@]3(CC2=CC1(C)C)C(=O)O[C@H]4O)C=O

Canonical SMILES

CCCCCCCCCC(=O)OC1C2=C(C34CC3(CC2=CC1(C)C)C(=O)OC4O)C=O

Synonyms

sterelactone D

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sterelactone D
Reactant of Route 2
Reactant of Route 2
Sterelactone D
Reactant of Route 3
Sterelactone D
Reactant of Route 4
Sterelactone D
Reactant of Route 5
Reactant of Route 5
Sterelactone D
Reactant of Route 6
Sterelactone D

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.